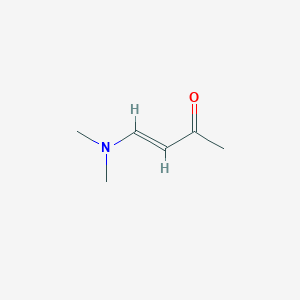

(E)-4-(dimethylamino)but-3-en-2-one

Beschreibung

Definition and General Structural Features of Enaminones

Enaminones are a class of organic compounds characterized by a conjugated system comprising an amino group linked to a carbonyl group through a carbon-carbon double bond. This arrangement, specifically an amine adjacent to a carbonyl functional group, gives rise to their unique reactivity. The general structure of an enaminone can be described as a vinylogous amide or ester, where the electronic effects of the nitrogen and oxygen atoms are transmitted through the π-system of the double bond. This "push-pull" electronic characteristic, with the electron-donating amino group "pushing" electrons and the electron-withdrawing carbonyl group "pulling" them, is fundamental to their chemical behavior.

The stereochemistry of the double bond and the conformation around the single bonds can vary, leading to different isomers. For many enaminones, the (Z)-configuration is favored due to the potential for intramolecular hydrogen bonding between the N-H and the carbonyl oxygen. However, in tertiary enaminones like (E)-4-(dimethylamino)but-3-en-2-one, the (E)-configuration is often more stable to minimize steric hindrance.

Significance of Enaminones as Versatile Synthons in Organic Chemistry

Enaminones are highly valued as versatile synthons, or building blocks, in organic synthesis. Their utility stems from the multiple reactive sites within their structure. The electronic nature of the enaminone system renders the α-carbon nucleophilic, similar to an enamine, while the β-carbon is electrophilic, akin to an α,β-unsaturated ketone. This dual reactivity allows them to participate in a wide array of chemical transformations.

They are extensively used in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, as well as in the construction of complex acyclic structures. The ability of enaminones to react with both electrophiles and nucleophiles makes them powerful tools for carbon-carbon and carbon-heteroatom bond formation. Furthermore, many reactions involving enaminones can be performed under mild conditions, and in some cases, even without a solvent, aligning with the principles of green chemistry.

Specific Context of this compound as a Representative Enaminone

This compound, also known as trans-4-(dimethylamino)-3-buten-2-one, is a classic and widely used example of a tertiary enaminone. sigmaaldrich.com Its butenone backbone combined with a dimethylamino group makes it a highly reactive and versatile reagent in organic synthesis. cymitquimica.com The presence of the double bond in the butenone structure provides significant reactivity, making it a prime candidate for various chemical reactions, including Michael additions and other nucleophilic attacks. cymitquimica.com

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and dyes. cymitquimica.com For instance, it can be utilized in the preparation of 1,3,5-triacetylbenzene. sigmaaldrich.com Its utility as a building block is a direct consequence of the characteristic reactivity of the enaminone functional group it possesses.

Below are some key properties of this representative enaminone:

| Property | Value |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| CAS Number | 2802-08-6 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 101-102 °C at 5 mmHg |

| Density | 0.973 g/mL at 25 °C |

| Refractive Index | n20/D 1.557 |

Eigenschaften

CAS-Nummer |

1190-91-6 |

|---|---|

Molekularformel |

C6H11NO |

Molekulargewicht |

113.16 g/mol |

IUPAC-Name |

4-(dimethylamino)but-3-en-2-one |

InChI |

InChI=1S/C6H11NO/c1-6(8)4-5-7(2)3/h4-5H,1-3H3 |

InChI-Schlüssel |

QPWSKIGAQZAJKS-UHFFFAOYSA-N |

SMILES |

CC(=O)C=CN(C)C |

Isomerische SMILES |

CC(=O)/C=C/N(C)C |

Kanonische SMILES |

CC(=O)C=CN(C)C |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Synthetic Methodologies for E 4 Dimethylamino but 3 En 2 One and Enaminone Scaffolds

Classical Condensation Reactions

The most traditional and straightforward method for synthesizing β-enaminones is the direct condensation of 1,3-dicarbonyl compounds with primary or secondary amines. researchgate.netresearchgate.net

Reaction of 1,3-Dicarbonyl Compounds with Amines

The reaction between a 1,3-dicarbonyl compound, such as acetylacetone, and an amine, like dimethylamine (B145610), forms the basis of classical enaminone synthesis. This condensation reaction typically requires heating and the removal of water to drive the equilibrium towards the product. nih.govresearchgate.net The process can often be facilitated by azeotropic distillation. rsc.org

Mechanisms and Scope of Traditional Condensation Approaches

The mechanism of this condensation involves a series of reversible steps. masterorganicchemistry.comyoutube.com Initially, the amine performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound. libretexts.org This is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.comyoutube.com The resulting tetrahedral intermediate, a carbinolamine, then undergoes dehydration to form an iminium ion. libretexts.orglibretexts.org Finally, deprotonation of the α-carbon leads to the formation of the stable, conjugated enaminone product. masterorganicchemistry.comlibretexts.org

While this classical approach is widely used, it can have limitations, including the need for harsh reaction conditions, long reaction times, and sometimes unsatisfactory yields. researchgate.netrsc.org

Modern Catalytic Approaches for Enaminone Synthesis

To overcome the limitations of classical methods, a variety of modern catalytic systems have been developed to synthesize enaminones under milder conditions and with greater efficiency. researchgate.net These approaches often involve transition metals, Lewis acids, or other acid catalysts. researchgate.netrsc.org

Transition Metal Catalysis (e.g., Nickel Photocatalysis, Copper(I) Iodide, Silver Salts, Cobalt(II) Chloride, Gold(III) Catalysis)

Transition metals have proven to be highly effective catalysts for enaminone synthesis. researchgate.netrsc.orgnih.gov

Nickel Photocatalysis: A novel approach utilizes a dual photoredox and nickel catalytic system to produce enaminones. beilstein-journals.orgbeilstein-archives.org This method involves a Ni(II)-catalyzed hydroamination followed by a photocatalytic dehalogenation and ring-opening of a precursor molecule. beilstein-journals.org Mechanistic studies suggest the formation of a ternary nickel complex is key to activating the substrate towards nucleophilic attack. beilstein-archives.orgelifesciences.org

Copper(I) Iodide: Copper(I) iodide (CuI) is a versatile catalyst in organic synthesis and has been employed in the preparation of enaminone derivatives. wikipedia.orgcalibrechem.com For instance, CuI catalyzes the O-arylation of o-enaminone functionalized phenols to produce biaryl ethers containing an enaminone fragment. nih.gov It is also used as a co-catalyst in reactions like the Sonogashira coupling, which can be relevant for synthesizing complex enaminone structures. calibrechem.com

Silver Salts: Silver nanoparticles supported on materials like hollow magnetic mesoporous spheres have been shown to be highly efficient and magnetically separable catalysts for the synthesis of β-enamino ketones and esters from β-dicarbonyl compounds under mild conditions. researchgate.net

Cobalt(II) Chloride: Cobalt(II) chloride (CoCl₂) serves as an inexpensive and efficient catalyst for the synthesis of β-enaminones from 1,3-dicarbonyl compounds and amines under solvent-free conditions at room temperature. scispace.comnih.gov This method is advantageous due to its simplicity, short reaction times, and the absence of a need for excess reactants or catalyst. scispace.com

Gold(III) Catalysis: Gold catalysts, particularly Au(III) species, have been developed for the selective synthesis of N-sulfonyl enaminone isomers from sulfonamides and ynones. nih.gov The catalytic activity of Au(III) complexes, which can be generated via oxidative addition from Au(I) precursors, allows for unique transformations. nih.govbates.edu The synergy of gold catalysis with enamine catalysis has also been explored for stereoselective alkylation reactions. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Enaminone Synthesis

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Nickel Photocatalysis | 3-Bromochromones, Amines | Structurally diverse enaminones | Dual catalytic system, mild conditions, high trans selectivity. beilstein-journals.orgbeilstein-archives.org |

| Copper(I) Iodide | o-Enaminone functionalized phenols, Aryl halides | Enaminone functionalized biaryl ethers | Self-promoted process, mild conditions. nih.gov |

| Silver Nanoparticles | 1,3-Dicarbonyl compounds, Amines | β-Enamino ketones/esters | Highly efficient, magnetically separable catalyst. researchgate.net |

| Cobalt(II) Chloride | 1,3-Dicarbonyl compounds, Amines | β-Enaminones | Solvent-free, room temperature, inexpensive catalyst. scispace.com |

| Gold(III) Catalysis | Sulfonamides, Ynones | N-Sulfonyl enaminone isomers | Chemoselective, distinct reaction pathways for different isomers. nih.gov |

Lewis Acid Catalysis (e.g., Scandium Triflate)

Lewis acids are effective catalysts for promoting the synthesis of enaminones. rsc.org They activate the carbonyl group of the 1,3-dicarbonyl compound, making it more susceptible to nucleophilic attack by the amine. rsc.org

Scandium Triflate: Scandium triflate (Sc(OTf)₃) is a highly efficient Lewis acid catalyst for the condensation of β-dicarbonyl compounds with amines under solvent-free conditions, leading to excellent yields of β-enamino compounds. researchgate.net The catalyst is recoverable and can be reused. researchgate.net Scandium triflate has also been used to catalyze the direct synthesis of N-unprotected ketimines from ketones with high functional group tolerance. organic-chemistry.orgnih.gov Its effectiveness extends to other reactions like the aminolysis of meso-aziridines. organic-chemistry.org

Acid Catalysis (e.g., Phosphotungstic Acid, PPA-SiO₂)

Various acid catalysts have been employed to facilitate enaminone synthesis, often providing environmentally benign and cost-effective alternatives. nih.govrsc.org

Phosphotungstic Acid: While not explicitly detailed for (E)-4-(dimethylamino)but-3-en-2-one in the provided context, heteropoly acids like phosphotungstic acid are known to be effective solid acid catalysts in various organic transformations.

PPA-SiO₂ (Polyphosphoric acid on silica (B1680970) gel): PPA-SiO₂ has been reported as an efficient and reusable catalyst for the synthesis of β-enaminones from 1,3-dicarbonyls and various amines under solvent-free conditions. nih.govuum.edu.my This method offers good to excellent yields (up to 90%) and high selectivity. nih.govresearchgate.net The proposed mechanism involves the activation of the ketonic carbon by the catalyst for nucleophilic attack by the amino group, followed by dehydration. nih.govresearchgate.net

Table 2: Examples of Acid-Catalyzed Enaminone Synthesis

| Catalyst | Reactants | Conditions | Yield | Key Features |

|---|---|---|---|---|

| Scandium Triflate | β-Dicarbonyl compounds, Amines | Solvent-free | Excellent | Recoverable and reusable catalyst. researchgate.net |

| PPA-SiO₂ | 1,3-Dicarbonyl compounds, Amines | Solvent-free, 70-80 °C | Up to 90% | Environmentally benign, easy work-up. nih.govuum.edu.myresearchgate.net |

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool for the synthesis of enaminones and their derivatives, offering a metal-free alternative to traditional methods. This approach often relies on the in-situ formation of enamine or dienamine intermediates from carbonyl compounds and a chiral amine catalyst. nih.govacs.orgnih.gov These intermediates can then participate in a variety of asymmetric transformations.

One key strategy is the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. researchgate.netmdpi.com Chiral organocatalysts, such as those based on (R, R)-1,2-diphenylethylenediamine (DPEN)-thiourea, can effectively catalyze the addition of ketones to nitroalkenes. researchgate.netmdpi.com In this process, the primary amine of the catalyst reacts with the ketone to form a nucleophilic enamine, which is activated through hydrogen bonding between the nitroalkene and the thiourea (B124793) moiety. researchgate.netmdpi.com This dual activation allows for the 1,4-addition of the enamine to the nitroalkene, yielding Michael adducts with high enantioselectivity (up to 99% ee) and diastereoselectivity. researchgate.netmdpi.com

Similarly, dienamine catalysis, which involves the formation of an electron-rich dienamine from an α,β-unsaturated ketone and a chiral primary amine, enables the direct, intermolecular vinylogous Michael addition to nitroalkenes. nih.gov This method provides access to highly functionalized products by ensuring exclusive reaction at the γ-position of the carbonyl compound. nih.gov

Furthermore, N-heterocyclic carbenes (NHCs) have been demonstrated to be effective organocatalysts for activating isocyanides, which can then react with ketones to produce enaminones with high efficiency. nih.gov This method represents a novel role for carbenes in activating isocyanides and is crucial for generating various enaminones that may be difficult to access through other synthetic routes. nih.gov

Asymmetric Synthesis of Enaminones

The creation of chiral enaminones is of paramount importance for their application in the synthesis of enantiomerically pure pharmaceuticals and natural products. Asymmetric synthesis strategies aim to control the stereochemistry during the formation of the enaminone or in subsequent reactions.

One sophisticated method for asymmetric synthesis involves the use of chiral N-acylpyridinium intermediates. This strategy is exemplified by the synthesis of complex molecules like indolizidine alkaloids. acs.org The process begins with the in-situ formation of a chiral N-acylpyridinium salt from a pyridine (B92270) derivative and a chloroformate bearing a chiral auxiliary. acs.org The addition of a nucleophile, such as a Grignard reagent, to this intermediate proceeds with high diastereoselectivity, yielding an enantiopure N-acyldihydropyridone. acs.org This dihydropyridone, a cyclic enaminone analogue, can then be elaborated through various transformations, with its stereocenter dictating the stereochemistry of the final product. acs.org

The hetero-Diels-Alder (HDA) reaction is a powerful transformation for constructing six-membered heterocycles, and its asymmetric variant provides a route to optically active products. organic-chemistry.org Enaminones and their precursors can serve as either the diene or dienophile component in these cycloadditions. Aminocatalysis, using chiral amines to form reactive enamine, dienamine, or trienamine intermediates in situ, has become a significant tool in asymmetric Diels-Alder reactions. acs.orgnih.gov This approach is based on raising the energy of the Highest Occupied Molecular Orbital (HOMO) of the enamine intermediate, which then acts as an electron-rich diene or dienophile. acs.orgnih.gov

For example, enamine intermediates formed from enolizable aldehydes can act as dienophiles in inverse-electron-demand Diels-Alder reactions to produce a variety of heterocycles with high optical purity. acs.orgnih.gov Furthermore, dienamines derived from α,β-unsaturated aldehydes can participate as dienes in normal-electron-demand reactions. acs.orgnih.gov These organocatalytic HDA reactions are known for their high chemo-, regio-, and stereoselectivity. acs.orgnih.gov Another approach involves using chirally-modified amino siloxy dienes, which undergo Diels-Alder cycloadditions with excellent facial selectivity, providing a reliable route to highly substituted and enantiomerically enriched cyclohexenones. acs.org

A widely used strategy in asymmetric synthesis is the temporary incorporation of a chiral auxiliary into the substrate. wikipedia.orgyork.ac.uk This stereogenic unit directs the stereochemical outcome of a reaction and can be removed afterward for recycling. wikipedia.org Chiral auxiliaries derived from natural sources like amino acids and terpenes are common. nih.gov

In the context of enaminone synthesis, a chiral amine can be used as the auxiliary during the condensation with a 1,3-dicarbonyl compound. The chirality of the amine biases the formation of one enantiomer of the resulting chiral enaminone. Well-known examples of chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam, which have been successfully employed in a vast range of asymmetric transformations, including alkylations and aldol (B89426) reactions. wikipedia.orgnih.govresearchgate.net For instance, tert-butanesulfinamide has proven to be a versatile chiral auxiliary for the asymmetric synthesis of a wide array of amines. yale.edu The auxiliary is attached to the achiral substrate, controls the stereoselective step, and is then cleaved to yield the enantiomerically enriched product. wikipedia.orgyork.ac.uk

Green Chemistry Approaches in Enaminone Synthesis

In line with the principles of green chemistry, significant effort has been directed towards developing more environmentally benign and efficient methods for synthesizing enaminones. These approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption.

A prominent green strategy is the use of solvent-free reaction conditions, which eliminates the need for potentially toxic and volatile organic solvents. The synthesis of β-enaminones is particularly amenable to this approach, often proceeding by simply heating a mixture of a β-dicarbonyl compound and an amine, sometimes with a catalyst. tandfonline.comacgpubs.org

Several catalytic systems have been shown to be highly effective under solvent-free conditions. These include solid acid catalysts like PPA-SiO2 and supported heteropoly acids (e.g., PW/SiO2), which are often reusable and provide excellent yields in short reaction times. rsc.orgrsc.org Metal triflates, such as Fe(OTf)3, have also been employed as efficient, recyclable catalysts for the solvent-free condensation of β-dicarbonyls with primary amines, offering high yields and chemo-selectivity. researchgate.netresearchgate.net In some cases, a combination of catalysts, such as [(PPh3)AuCl]/AgOTf, has been shown to be highly effective. nih.gov Research has demonstrated that for many amine and dicarbonyl substrates, solvent-free conditions provide significantly better yields and faster reaction rates compared to reactions run in solvents like water or acetonitrile. rsc.org

The table below summarizes various catalyst systems used for the solvent-free synthesis of β-enaminones.

| Catalyst | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| 40% (w/w) PW/SiO₂ | β-Diketones/β-Keto esters and Amines | Solvent-free, 1-5 min | High to Excellent (up to 98%) | rsc.orgrsc.org |

| Montmorillonite-K-10 | Enaminones (self-condensation) | Solvent-free, heating | Not specified | tandfonline.com |

| Fe(OTf)₃ (1 mol%) | β-Dicarbonyls and Primary Amines | Solvent-free, rt, 2-10 min | High (up to 99%) | researchgate.netresearchgate.net |

| [(PPh₃)AuCl]/AgOTf (1 mol% each) | 1,3-Dicarbonyls and Primary Amines | Solvent-free, rt | Excellent (85-98%) | nih.gov |

| Sc(OTf)₃ (5 mol%) | β-Keto esters and Amines | Solvent-free | Good to Excellent (70-95%) | acgpubs.org |

| Fe(NO₃)₃·9H₂O | 1,3-Dicarbonyls and Primary Amines | Solvent-free, rt | Good to Excellent (69-92%) | acgpubs.org |

Microwave and Ultrasound-Assisted Synthesis

Alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govchemrxiv.orgorganic-chemistry.org

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. conicet.gov.ar This technique has been successfully applied to a wide range of organic transformations, including the synthesis of various heterocyclic compounds. nih.govat.ua For enaminone synthesis, microwave irradiation can accelerate the condensation reaction between a ketone and a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA). While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed in the reviewed literature, the general principles suggest that a mixture of acetone (B3395972) and DMFDMA could be irradiated in a microwave reactor to afford the desired product in a significantly shorter time frame than conventional heating. nih.gov The optimization of parameters such as temperature, pressure, and irradiation time would be crucial for maximizing the yield and purity of the (E)-isomer.

Ultrasound-assisted synthesis, or sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to generate localized hot spots with extremely high temperatures and pressures. utrgv.edumdpi.com This energy input can dramatically enhance reaction rates and yields. utrgv.edu The aza-Michael reaction, a key step in many enaminone syntheses, has been shown to be effectively promoted by ultrasound, particularly in aqueous media. utrgv.edu The synthesis of various chalcones and other heterocyclic compounds has been successfully achieved using ultrasound, often with the benefit of shorter reaction times and the use of environmentally benign solvents like water. univ.kiev.ua Although a specific procedure for the ultrasound-assisted synthesis of this compound is not explicitly documented, the general success of sonochemistry in promoting condensation and addition reactions suggests its applicability. A plausible approach would involve the sonication of a mixture of the starting materials, potentially in a suitable solvent, to facilitate the formation of the enaminone.

Aqueous Media Synthesis

The use of water as a solvent in organic synthesis is a key aspect of green chemistry, offering significant environmental and economic advantages over traditional organic solvents. utrgv.edu While many organic reactions are traditionally carried out in anhydrous conditions, a growing body of research demonstrates the feasibility and, in some cases, the superiority of conducting reactions in water. utrgv.edunih.gov For the synthesis of enaminones, water can act not only as a solvent but also as a promoter of the reaction. utrgv.edu The hydrophobic effect and the unique hydrogen-bonding network of water can influence reaction rates and selectivities.

The aza-Michael reaction, which is fundamental to the formation of many enaminones, has been shown to proceed efficiently in water, often without the need for a catalyst. utrgv.edu Remarkable rate enhancements have been observed for this reaction in water under ultrasound irradiation. utrgv.edu While the synthesis of this compound specifically in aqueous media is not extensively reported, the general principles of enaminone formation in water suggest it is a viable and environmentally friendly approach to explore. The reaction would likely involve the condensation of the appropriate starting materials in an aqueous environment, potentially with the aid of a catalyst or sonication to enhance the reaction rate.

Specific Synthetic Routes to this compound

Preparation from Acetone and Methyl Formate with Dimethylamine

A common and direct method for the synthesis of this compound involves the reaction of a ketone with an activated formylating agent that also provides the dimethylamino group. While the direct three-component reaction of acetone, methyl formate, and dimethylamine is not a commonly cited one-pot procedure for this specific enaminone, the combination of these reactants is used in the industrial synthesis of N,N-dimethylformamide (DMF). google.com DMF itself is a precursor to more reactive formylating agents.

A more direct and widely employed laboratory-scale synthesis involves the reaction of the ketone with a pre-formed reagent that contains the dimethylaminomethylene unit, such as N,N-dimethylformamide dimethyl acetal (DMFDMA) researchgate.netresearchgate.netscirp.orgacs.org or Bredereck's reagent (tert-butoxybis(dimethylamino)methane) . The reaction of an active methylene (B1212753) compound, such as a ketone, with DMFDMA is a well-established method for the formation of enaminones. researchgate.netresearchgate.net

In a typical procedure, acetone would be reacted with DMFDMA. The reaction involves the nucleophilic attack of the enolate of acetone on the electrophilic carbon of DMFDMA, followed by the elimination of two molecules of methanol (B129727) to yield the final enaminone product. This reaction generally provides the thermodynamically more stable (E)-isomer.

| Reactants | Reagent | Product | Key Features |

| Acetone | N,N-Dimethylformamide dimethyl acetal (DMFDMA) | This compound | Well-established method, generally yields the (E)-isomer. |

| Acetone | tert-Butoxybis(dimethylamino)methane (Bredereck's reagent) | This compound | Another effective reagent for enaminone synthesis. |

This table is based on general principles of enaminone synthesis; specific reaction conditions would need to be optimized.

Consideration of Stereocontrol for the (E)-Isomer

The stereochemistry of the double bond in enaminones is a crucial aspect of their synthesis, as the (E) and (Z) isomers can exhibit different reactivity and biological activity. In the case of this compound, the (E)-isomer is generally the thermodynamically more stable and, therefore, the predominant or exclusive product in many synthetic preparations, particularly when using reagents like DMFDMA.

The formation of the (E)-isomer is favored due to the minimization of steric hindrance between the bulky dimethylamino group and the acetyl group. The reaction mechanism for the formation of enaminones from ketones and DMFDMA typically proceeds through a series of equilibria. The final elimination step, leading to the formation of the C=C double bond, allows for the establishment of the most stable stereoisomer.

While for more complex enaminones, specific catalysts or reaction conditions might be required to achieve high stereoselectivity, for a relatively simple and unconstrained system like this compound, the inherent thermodynamic preference for the (E)-configuration often suffices to provide the desired isomer in high purity. The stereochemical outcome can be confirmed by spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, by analyzing the coupling constants of the vinylic protons.

Reactivity and Reaction Mechanisms of E 4 Dimethylamino but 3 En 2 One and Enaminones

Electronic Structure and Reactivity Sites

The electronic properties of (E)-4-(dimethylamino)but-3-en-2-one are a direct result of the interplay between the electron-donating dimethylamino group and the electron-withdrawing acetyl group, connected by a conjugated π-system. This "push-pull" nature leads to significant charge polarization and defines the molecule's reactivity. researchgate.net

The enamine portion of the molecule is inherently nucleophilic. wikipedia.orgmakingmolecules.com This characteristic arises from the delocalization of the lone pair of electrons on the nitrogen atom into the adjacent carbon-carbon double bond. This delocalization is represented by resonance structures that place a partial negative charge on the α-carbon (the carbon atom adjacent to the carbonyl group). masterorganicchemistry.com This increased electron density makes the α-carbon a soft nucleophile, capable of reacting with a wide range of electrophiles. makingmolecules.com

Conversely, the carbonyl moiety of this compound possesses an electrophilic character. The carbonyl carbon is bonded to a highly electronegative oxygen atom, which withdraws electron density, creating a partial positive charge on the carbon. youtube.com This makes the carbonyl carbon susceptible to attack by nucleophiles.

Protonation of the carbonyl oxygen can further enhance its electrophilicity by increasing the positive charge on the oxygen, which in turn withdraws more electron density from the carbonyl carbon, making it a stronger electrophile. quora.com However, it has also been argued that strong electron-withdrawing substituents can, counterintuitively, decrease the electrophilicity of the carbonyl carbon by destabilizing the ground state through reduced resonance stabilization. nih.gov In the context of enaminones, the electron-donating nature of the amino group, through vinylogous resonance, can modulate the electrophilicity of the carbonyl carbon.

Enaminones are considered vinylogous amides. researchgate.net This means they behave like amides where the influence of the nitrogen lone pair is transmitted through a conjugated π-system (the C=C double bond) to the carbonyl group. This vinylogous amide resonance results in a significant delocalization of electrons across the N-C=C-C=O system.

This extended conjugation has several consequences:

It contributes to the stability of the molecule.

It reduces the double bond character of the carbonyl group.

It enhances the nucleophilicity of the α-carbon and the nitrogen atom.

It influences the geometry of the molecule, favoring a planar conformation to maximize π-orbital overlap.

The resonance delocalization is a key factor in the chemistry of enaminones, allowing for reactions that are analogous to those of amides, but occurring at the extended vinylogous positions. nih.govscispace.com

Site-Selective Transformations

The dual nucleophilic and electrophilic nature of enaminones allows for highly site-selective reactions, making them powerful building blocks in the synthesis of complex molecules, particularly heterocycles. nih.govrsc.orgrsc.orgacs.org By choosing appropriate reaction partners and conditions, chemists can target specific positions within the enaminone structure.

The α-carbon of enaminones is a primary site for functionalization due to its high nucleophilic activity. acs.org A wide variety of electrophiles can be introduced at this position, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are central to the synthetic utility of enaminones. researchgate.net

Thioylation, the introduction of a sulfur-containing group, at the α-C position of enaminones is a synthetically useful transformation. Research has demonstrated methods for the direct C(sp²)–H bond thiolation of enaminones. nih.gov

One notable study reports an iodine-promoted reaction that achieves both thioylation and dicarbonylation at the α-C site of enaminones, leading to the synthesis of fully substituted thiazoles. acs.org In this process, the enaminone acts as a C2 synthon. The proposed mechanism involves the initial reaction of a benzothioamide with iodine, followed by nucleophilic attack from the enaminone's α-carbon. acs.org

Another approach involves the reaction of N,N-dimethyl enaminones with β-aminoethanethiol. nih.govnih.gov Under catalyst-free conditions in water, this reaction yields disulfide-functionalized enaminones through a tandem transamination and oxidative S-S coupling. This highlights the tunability of enaminone reactions to achieve selective thioylation. nih.gov

α-C Site Functionalization

Dicarbonylation

While specific research on the dicarbonylation of this compound is not extensively detailed in the provided results, the reactivity of enaminones suggests potential pathways for such reactions. The electron-rich nature of the enamine moiety and the electrophilic character of the carbonyl group and β-carbon could allow for the introduction of two carbonyl groups under appropriate catalytic conditions.

C–H Activation and Functionalization Strategies

The C–H activation and functionalization of enaminones represent a significant area of research, enabling the synthesis of complex molecules. nih.gov

α-C–H Functionalization: An efficient, metal-free method for the α-C–H thiocyanation of enaminones has been developed using phenyliodine(III) diacetate (PIDA) as an oxidant in an aqueous medium at room temperature. rsc.org This process allows for the synthesis of various SCN-containing enaminones. rsc.org

Aromatic C–H Activation: The enaminone structure can act as a traceless directing group in rhodium-catalyzed direct activation of the ortho-C–H bond in aryl enaminones. acs.orgnih.gov This strategy can lead to either C–H alkenylation or further annulation products, depending on the alkene's structure. acs.orgnih.gov

Ruthenium-Catalyzed C–H Activation: The weakly coordinating enaminone functionality can be utilized in ruthenium-catalyzed C–H bond activation. This has been demonstrated in the regioselective annulative coupling of arenes with diazonaphthoquinones to produce polycyclic benzocoumarins in high yields. rsc.org

β-C(sp3)–H Functionalization: A base-promoted, metal-free synthesis of polysubstituted pyridines from 1-arylethylamines and ynones proceeds through the direct β-C(sp3)–H functionalization of enaminone intermediates. acs.org This "one-pot" strategy involves an intermolecular Michael addition followed by an intramolecular condensation. acs.org

| Functionalization Strategy | Catalyst/Reagent | Functional Group Introduced | Reference |

| α-C–H Thiocyanation | PIDA | Thiocyano (-SCN) | rsc.org |

| Aromatic C–H Alkenylation/Annulation | Rhodium Catalyst | Alkenyl/Annulated Ring | acs.orgnih.gov |

| C–H Annulation | Ruthenium Catalyst | Polycyclic Benzocoumarin | rsc.org |

| β-C(sp3)–H Functionalization | Base (KOtBu) | Pyridine (B92270) Ring | acs.org |

Cyclization Reactions

Cyclization reactions involving enaminones are a powerful tool for the synthesis of various cyclic structures, including heterocyclic and polyaromatic systems.

Synthesis of Six- and Seven-Membered Cyclic Enaminones

A general and practical method has been developed for the synthesis of both six- and seven-membered cyclic enaminones. nih.govku.eduacs.orgnih.govacs.org This strategy utilizes amino acids as chiral precursors, allowing for the creation of diverse and stereochemically defined cyclic scaffolds. nih.govku.eduacs.orgnih.govacs.org The key step in this multi-step process is the deprotection of Boc-aminoynones and subsequent cyclization induced by methanolic potassium carbonate. nih.govku.eduacs.orgnih.govacs.org While this method is effective for 6- and 7-membered rings, attempts to form 5-membered rings have been unsuccessful. acs.org

This methodology has been successfully applied to the creation of various monocyclic and bicyclic enaminones, including those with α- and β-stereocenters and 2,5-disubstitution patterns. acs.org

Formation of Heterocycles (e.g., Pyrazoles, Thiazoles, Pyrroles)

Enaminones, including this compound, are valuable precursors for the synthesis of a wide range of heterocycles.

Pyrazoles: Enaminones react with hydrazine (B178648) hydrate (B1144303) to form bipyrazoles. nih.gov The reaction proceeds through an initial addition of the hydrazine to the enamine double bond, followed by the elimination of dimethylamine (B145610) and water. nih.gov

Thiazoles:

The Dess-Martin periodinane (DMP) reagent can mediate the reaction of tertiary enaminones with potassium thiocyanate (B1210189) to synthesize thiazole-5-carbaldehydes. nih.gov This reaction involves a cascade of hydroxyl thiocyanation, intramolecular hydroamination, and thiazole (B1198619) annulation. nih.gov

An electrochemical method allows for the synthesis of 2-aminothiazoles from enaminones and thioureas through a cascade of enamine C–H thiolation and C–N amination. rsc.org

Pyrroles:

N-phenacyl enaminones can be transformed into 2,3-dihydro-1H-pyrrolizines when treated with acetic acid or silica (B1680970) gel. arkat-usa.orgresearchgate.net

Pyrrolo[1,2-a]pyrazines can be synthesized through the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium (B1175870) acetate (B1210297). mdpi.com

A cascade reaction involving the intramolecular cyclization of β-enamino diketones followed by annulation with o-phenylenediamine (B120857) provides access to pyrrole-fused 1,5-benzodiazepine frameworks. nih.gov

Annulation Reactions for Polyaromatic Scaffolds

Enaminones serve as effective synthons for the construction of polyaromatic systems through annulation reactions.

Rhodium(III)-catalyzed synthesis of naphthalenes: Enaminones can be coupled with alkynes or α-diazo-β-ketoesters in the presence of a Rh(III) catalyst to produce naphthalenes. nih.gov This reaction introduces reactive hydroxy and aldehyde groups into the newly formed ring system. nih.gov

Rhodium(III)-catalyzed synthesis of isocoumarins: A Rh(III)-catalyzed C–H bond activation and intramolecular C–C cascade annulation of enaminones and cyclic 1,3-dicarbonyl compounds provides a route to isocoumarins. acs.org

Ruthenium(II)-catalyzed annulation for polycyclic benzocoumarins: As mentioned previously, enaminone-directed Ru(II)-catalyzed C–H activation and annulation of arenes with diazonaphthoquinones yields polycyclic benzocoumarins. rsc.org

Addition Reactions

The conjugated system of this compound makes it susceptible to addition reactions. The β-carbon of the enone system and the dimethylamino nitrogen are primary nucleophilic sites. The electron-donating dimethylamino group enhances the stability of the enolate, facilitating nucleophilic attacks.

Michael Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. nih.gov Enaminones like this compound are excellent Michael acceptors due to the polarization of the electron system. The electron-donating dimethylamino group enhances the electron density at the β-carbon, making it susceptible to attack by a wide range of nucleophiles.

The general mechanism involves the attack of a Michael donor (nucleophile) on the β-carbon of the enaminone. This leads to the formation of an enolate intermediate, which is subsequently protonated to yield the final 1,5-dicarbonyl compound or a related adduct. youtube.com

A notable example of a Michael addition involving this compound is its reaction with malononitrile (B47326). This reaction is pivotal in the synthesis of various heterocyclic compounds, such as pyridines. nih.gov The reaction is typically catalyzed by a base, which deprotonates the malononitrile to generate a potent nucleophile.

Table 1: Examples of Michael Donors for Reaction with this compound

| Michael Donor | Product Type |

| Malononitrile | Pyridine derivatives nih.govnih.gov |

| β-Ketoesters | 1,5-Dicarbonyl compounds |

| Nitroalkanes | γ-Nitro ketones |

| Thiols | β-Thio ketones |

| Amines | β-Amino ketones |

Cycloaddition Reactions (e.g., [2+2] Cyclizations, 1,3-Dipolar Cycloadditions)

Cycloaddition reactions are powerful tools for the construction of cyclic systems. This compound, with its electron-rich double bond, can participate in various cycloaddition reactions, including [2+2] and [4+2] cycloadditions, as well as 1,3-dipolar cycloadditions. wikipedia.orgrsc.org

[2+2] Cycloadditions: These reactions, often photochemically induced, involve the combination of two double-bond-containing molecules to form a four-membered ring. youtube.comnih.govnih.gov The enamine double bond of this compound can react with another alkene, known as a ketene, to yield a cyclobutanone (B123998) derivative. The stereochemistry of the product is often dictated by the geometry of the starting materials.

1,3-Dipolar Cycloadditions: This class of reactions involves a 1,3-dipole reacting with a dipolarophile (in this case, the enaminone) to form a five-membered heterocyclic ring. wikipedia.orgyoutube.com A common example is the reaction with azides to form triazoles. rsc.org The regioselectivity of these reactions is a key consideration, as the dipole can add in two different orientations. With this compound, the electron-donating nature of the dimethylamino group influences the direction of the cycloaddition.

Reaction with Acetylenic Esters

The reaction of enaminones with acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a versatile method for synthesizing a variety of complex molecules. nih.govnih.govthieme-connect.de These reactions can proceed through different pathways, including Michael addition and cycloaddition, often leading to the formation of highly functionalized heterocyclic systems.

In the presence of a phosphine (B1218219) catalyst, such as triphenylphosphine, enaminocarbonyl compounds react with acetylenic esters in a one-pot process to yield substituted indole (B1671886) derivatives. nih.gov The reaction likely proceeds through a zwitterionic intermediate formed from the addition of the phosphine to the acetylenic ester, which then reacts with the enaminone.

Acylation and Other Functionalization Reactions

The presence of multiple nucleophilic centers in this compound allows for a range of functionalization reactions, most notably acylation.

O-Acylation and C-Acylation

Enaminones are ambident nucleophiles and can undergo acylation at the oxygen (O-acylation) or the α-carbon (C-acylation). The regioselectivity of this reaction is influenced by several factors, including the nature of the acylating agent, the reaction conditions, and the structure of the enaminone itself.

C-acylation is often favored and leads to the formation of β-dicarbonyl compounds. For instance, the reaction of enaminones with acyl chlorides can yield 3-acyl-2-alkylquinolin-4-ones. In contrast, N-acylation can lead to the formation of isoquinolin-1-one derivatives. The competition between these two pathways is a critical aspect of the reactivity of enaminones. Harder acylating agents tend to favor O-acylation, while softer ones prefer C-acylation.

N-Functionalization and O-Functionalization

The nitrogen atom of the dimethylamino group in this compound is also nucleophilic and can be functionalized.

N-Functionalization: This can be achieved through various reactions. For example, enaminones can undergo N-alkylation with alkyl halides. Furthermore, the nitrogen can participate in reactions leading to the formation of various nitrogen-containing heterocycles. For instance, reaction with hydrazine can lead to the formation of pyrazoles.

O-Functionalization: While less common than C- or N-functionalization, the carbonyl oxygen can also be involved in reactions. For example, O-silylation can occur with silylating agents to form silyl (B83357) enol ethers, which are themselves useful synthetic intermediates.

Regioselectivity in Enaminone Transformations

The regioselectivity of reactions involving this compound is a crucial aspect of its synthetic utility. nih.govresearchgate.netindexcopernicus.comnih.govyoutube.compsu.edu The presence of three potential nucleophilic centers (N, Cα, and O) and two electrophilic centers (Cβ and the carbonyl carbon) leads to a rich and sometimes complex reactivity pattern.

Table 2: Factors Influencing Regioselectivity in Enaminone Reactions

| Reaction Type | Factors Influencing Regioselectivity | Predominant Product |

| Acylation | Hardness/softness of acylating agent, solvent, temperature | C-acylated or N-acylated products |

| Alkylation | Nature of alkylating agent, base used | C-alkylated or N-alkylated products |

| Cycloaddition | Electronic properties of the dienophile/dipole, steric factors | Specific regioisomers of the cycloadduct nih.govindexcopernicus.com |

| Michael Addition | Nature of the nucleophile | Addition at the β-carbon |

For example, in acylation reactions, as discussed previously, the choice of acylating agent and reaction conditions can direct the reaction towards either C- or N-acylation. Similarly, in cycloaddition reactions, the electronic and steric properties of both the enaminone and the reacting partner determine the orientation of the addition and thus the structure of the resulting cyclic product. nih.govindexcopernicus.com Understanding and controlling this regioselectivity is paramount for the successful application of this compound in the synthesis of complex target molecules.

Stereoselectivity in Enaminone Transformations

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules, which often exist as single stereoisomers. wikipedia.orgresearchgate.net Enaminones, including this compound, serve as versatile building blocks in these synthetic endeavors. The stereoselectivity in their transformations—the preferential formation of one stereoisomer over another—can be categorized into diastereoselectivity and enantioselectivity. Achieving high levels of stereocontrol in enaminone reactions is an area of ongoing research, with strategies often involving the use of chiral auxiliaries or asymmetric catalysis. psu.eduresearchgate.net

A primary challenge in the stereoselective transformation of enaminones is controlling the absolute stereochemistry. psu.edu Methodologies for the chemo- and stereoselective reduction of enaminones have been developed as alternative pathways for preparing crucial compounds like γ-amino alcohols and β-amino acids. researchgate.net

Diastereoselectivity

Diastereoselectivity arises in reactions of enaminones that already possess one or more stereocenters. The existing chiral center influences the formation of a new stereocenter, leading to a preference for one diastereomer over another. A common and effective strategy to achieve this is the incorporation of a chiral auxiliary into the enaminone structure. wikipedia.orgpsu.edu A chiral auxiliary is an enantiomerically pure group temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net

The chiral auxiliary works by creating a sterically and/or electronically biased environment, forcing an incoming reagent to attack one face of the molecule's double bond in preference to the other. psu.edu For instance, incorporating a chiral auxiliary into the nitrogen substituent of the enaminone can impart a diastereofacial bias to its reactions. psu.edu This approach has been successfully applied in the diastereoselective alkylation of enaminones derived from enantiopure chiral amines. researchgate.net The introduction of a chiral group bonded to the nitrogen atom allows for diastereoselective alkylation, with reported diastereomeric excesses (d.e.) ranging from 27% to 93%. researchgate.net

Another example involves the reduction of the carbon-carbon double bond in a chiral vinylogous urethane. In one study, cis-catalytic hydrogenation occurred on the less hindered face of the double bond, away from a bulky substituent, thereby controlling the configuration of two newly formed stereogenic centers relative to the existing one. psu.edu

Enantioselectivity

Enantioselective transformations create a chiral product from an achiral starting material, producing an excess of one enantiomer. This is typically achieved using a chiral catalyst or reagent that does not become part of the final product.

Catalytic Asymmetric Synthesis

Recent advances have focused on the use of transition metal catalysts paired with chiral ligands to induce enantioselectivity in enaminone reactions. google.com The chiral ligand creates an asymmetric environment around the metal center, which in turn leads to an enantioselective reaction. google.com This strategy has been explored for reactions like decarboxylative allylic alkylation, yielding chiral enaminone products. google.com

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. For example, the desymmetrization of meso-1,3-diketones through an imine condensation catalyzed by a chiral phosphoric acid provides an efficient route to cyclic β-enaminones bearing a remote β-stereogenic center with excellent yields and enantioselectivities. researchgate.net Similarly, iminium and enamine catalysis, often in combination with other catalytic modes like photoredox catalysis, can be used to construct a variety of enantioenriched molecules. nih.gov

The table below summarizes findings from a study on the catalytic, crystallization-driven enantio- and diastereoselective Mannich reaction for synthesizing stereodefined α-monosubstituted-β-keto esters.

| Entry | Imine (Electrophile) | β-Keto Ester (Nucleophile) | dr (anti:syn) | ee (%) of anti-isomer | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-Boc-imino ester | Benzoylacetate | >20:1 | 99 | 90 |

| 2 | N-Boc-imino ester | 2-Methoxybenzoylacetate | >20:1 | 99 | 88 |

| 3 | N-Boc-imino ester | 2-Bromobenzoylacetate | >20:1 | 99 | 95 |

| 4 | N-Boc-imino ester | 2-Naphthoylacetate | >20:1 | 99 | 90 |

| 5 | N-Boc-imino ester | 2-Thienoylacetate | >20:1 | 99 | 95 |

This table presents data on an enantio- and diastereoselective Mannich reaction. The reactions were catalyzed by a chiral tertiary amine organocatalyst, leading to high diastereomeric ratios (dr) and enantiomeric excesses (ee) for the major anti-diastereomer. nih.gov

In these examples, a chiral organocatalyst facilitates an initial enantioselective bond formation, which is followed by a crystallization-induced diastereoconvergence to yield the final product with high stereoselectivity. nih.gov

The development of stereoselective transformations for enaminones is crucial for their application in the synthesis of complex, enantiomerically pure molecules, such as pharmaceuticals and natural products. researchgate.netrsc.org

Applications of E 4 Dimethylamino but 3 En 2 One in Organic Synthesis

Building Blocks for Complex Organic Molecules

The reactivity of (E)-4-(dimethylamino)but-3-en-2-one makes it an ideal starting material for the synthesis of more intricate molecular architectures. Its ability to act as both a nucleophile and an electrophile under different reaction conditions provides chemists with a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Intermediates for Natural Product Synthesis

This compound and its derivatives are pivotal intermediates in the total synthesis of various natural products, particularly alkaloids. The enaminone moiety provides a scaffold that can be elaborated into complex polycyclic systems. For instance, cyclic enaminones are recognized as versatile intermediates in the synthesis of alkaloids. acs.org The strategic application of enaminones allows for the construction of the core structures of these biologically active compounds.

A notable application is in the enantioselective synthesis of indolizidine alkaloids, a class of compounds found in various natural sources, including amphibians. researchgate.net Research has demonstrated that enaminone intermediates are crucial in forming the bicyclic core of these alkaloids. The synthesis involves the cyclization of enaminones derived from chiral amino acids, leading to the formation of key indolizidine scaffolds. researchgate.net This strategy highlights the importance of enaminones in constructing stereochemically rich and complex natural product frameworks.

Precursors for γ-Aminoalcohols

The synthesis of γ-amino alcohols is another significant application of this compound. These compounds are valuable synthetic intermediates and are present in many biologically active molecules. The conversion of the enaminone to a γ-amino alcohol typically involves the stereoselective reduction of the ketone functionality.

Catalytic diastereoselective methods have been developed for the synthesis of N-protected γ-amino alcohols from the corresponding γ-amino ketones. rsc.org The process can be tailored to yield either syn or anti diastereomers by selecting the appropriate catalyst and reaction conditions. For example, one-pot reductions of enaminones to syn γ-amino alcohols have been achieved with good selectivity. researchgate.net This transformation underscores the utility of this compound as a precursor to chiral amino alcohols, which are important building blocks in medicinal chemistry.

Table 1: Synthesis of γ-Aminoalcohols from Enaminone Precursors

| Precursor Type | Reaction Type | Key Reagents | Product Type | Selectivity |

|---|---|---|---|---|

| γ-Amino Ketones | Asymmetric Hydrogenation | Rh-catalyst | syn-γ-Amino Alcohols | High |

| γ-Amino Ketones | Asymmetric Transfer Hydrogenation | Ir-catalyst | anti-γ-Amino Alcohols | High |

Synthesis of Diverse Heterocyclic Compounds

The structural versatility of this compound makes it an excellent precursor for a wide range of heterocyclic compounds. The presence of multiple reactive sites allows for various cyclization strategies to construct five- and six-membered rings containing one or more heteroatoms.

Five- and Six-Membered Heterocycles

This compound is extensively used in the synthesis of both five- and six-membered heterocyclic systems. A prominent example is the synthesis of isoxazoles, a class of five-membered heterocycles with significant biological activities. The reaction of enaminones with hydroxylamine (B1172632) hydrochloride provides a straightforward and environmentally friendly route to 5-arylisoxazole derivatives, often proceeding in aqueous media without the need for a catalyst. nih.govnih.gov The reaction involves a Michael addition of hydroxylamine to the enaminone, followed by cyclization and elimination of dimethylamine (B145610) and water to form the aromatic isoxazole (B147169) ring. youtube.com

Furthermore, this enaminone is a key building block for various six-membered heterocycles, such as pyridines. Highly substituted pyridine (B92270) derivatives can be synthesized from enaminones through a one-pot C-H alkenylation, electrocyclization, and aromatization sequence. nih.gov This highlights the compound's role in creating a diverse range of heterocyclic structures.

Table 2: Heterocycles Synthesized from this compound and its Analogs

| Heterocycle Class | Ring Size | Key Reactant | General Method |

|---|---|---|---|

| Isoxazoles | Five-membered | Hydroxylamine | Condensation/Cyclization |

Pyrazole (B372694) Carboxylic Acid Derivatives

The reaction of this compound with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyrazoles. By employing appropriately substituted hydrazines, it is possible to introduce a carboxylic acid or ester functionality onto the pyrazole ring. These pyrazole carboxylic acid derivatives are important intermediates in the development of pharmaceuticals.

The general reaction involves the condensation of the enaminone with a hydrazine, leading to the formation of a pyrazole ring through cyclization and elimination of dimethylamine. While direct synthesis of pyrazole carboxylic acids from this compound is less commonly reported, the synthesis of related pyrazole derivatives is well-documented. For example, the reaction of enaminones with hydrazine dihydrochloride (B599025) in the presence of benzaldehyde (B42025) can yield highly substituted 1-H-pyrazoles. longdom.org The versatility of enaminones in pyrazole synthesis suggests that with the appropriate choice of hydrazine reactant, the formation of pyrazole carboxylic acid derivatives is a feasible and valuable synthetic pathway.

Pyrrolidine (B122466), Indolizidine, and Quinolizidine Scaffolds

This compound serves as a precursor for the synthesis of several key alkaloid scaffolds, including pyrrolidines, indolizidines, and quinolizidines. The pyrrolidine ring is a common motif in many natural products and pharmaceuticals. enamine.net Synthetic strategies to access substituted pyrrolidines can involve the transformation of acyclic precursors like enaminones. nih.gov

The synthesis of indolizidine alkaloids, which feature a fused five- and six-membered ring system, can be achieved using enaminone intermediates. acs.org These strategies often involve the construction of a pyrrolidine ring followed by a subsequent cyclization to form the bicyclic indolizidine core. This approach has been successfully applied to the total synthesis of various indolizidine alkaloids. acs.org

Quinolizidine alkaloids, which contain a fused six-membered ring system, are another class of natural products that can be synthesized using strategies involving enaminone-like intermediates. nih.gov While the direct synthesis from this compound is not as commonly documented, the principles of enaminone chemistry provide a foundation for developing synthetic routes to these complex alkaloids. rsc.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| γ-Aminoalcohols |

| 5-methylisoxazole |

| Sulfamethoxazole |

| Pyrazole Carboxylic Acid |

| Pyrrolidine |

| Indolizidine |

| Quinolizidine |

| Isoxazoles |

| Pyridines |

| Pyrazoles |

| 1-H-pyrazole |

| Indolizidine alkaloids |

Role in Multicomponent Reactions

This compound and related β-enaminones are highly valuable building blocks in multicomponent reactions (MCRs), which are processes where three or more reactants combine in a single step to form a product that incorporates structural features from each reactant. frontiersin.org This approach is lauded for its efficiency, atom economy, and ability to rapidly generate complex molecular libraries, which is particularly advantageous in drug discovery. frontiersin.orgacademie-sciences.fr The dual nucleophilic and electrophilic nature of the enaminone scaffold allows it to participate in a variety of reaction cascades, often serving as a key intermediate for the construction of diverse heterocyclic systems. researchgate.net

A notable application is in the synthesis of 4,5,6,7-tetrahydro-1H-indoles, which are important structural motifs in pharmacologically active compounds. nih.gov A three-component cascade reaction has been developed involving cyclic ketones, aryl amines, and benzoylmethylene malonates. nih.gov In this process, an enamine is formed in situ from the ketone and amine, which then reacts with the malonate derivative. Many similar reactions are understood to proceed via a β-enaminone intermediate, which is formed from a 1,3-diketone and an amine before undergoing further cyclization. nih.gov

Another significant MCR involves the synthesis of 2-amino-4H-chromenes, a scaffold known for its medicinal relevance. academie-sciences.fr In a straightforward and environmentally friendly approach, salicylaldehydes, malononitrile (B47326), and a cyanoacetamide can be assembled in a one-pot reaction. This transformation highlights the utility of enamine-type intermediates in constructing densely functionalized heterocyclic frameworks. academie-sciences.fr

Furthermore, enaminones are key precursors in pseudo-multicomponent reactions for synthesizing complex structures like pyrido[2,3-b]indolizines. nih.gov For instance, the reaction between two equivalents of an N-(cyanomethyl)pyridinium salt can dimerize and cyclize to form an aminoindolizine intermediate. This intermediate then condenses with 1,3-dielectrophiles, such as enaminones, to yield the final pyridoindolizine product. nih.gov

The table below illustrates a representative three-component reaction for the synthesis of a tetrahydroindole derivative, a process where enamine/enaminone intermediates are crucial. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Yield |

| Cyclohexanone | 4-Methoxyaniline | Dimethyl 2-(2-oxo-2-phenylethylidene)malonate | (PhO)₂PO₂H | Dimethyl 4-(4-methoxyphenyl)-2-phenyl-4,5,6,7-tetrahydro-1H-indole-3,3(2H)-dicarboxylate | 95% |

Development of Bioactive Scaffolds through Enaminone Transformation

The transformation of β-enaminones, including this compound, is a cornerstone strategy for synthesizing a wide array of biologically active compounds and natural products. rsc.org The conjugated N-C=C-C=O system within enaminones provides both nucleophilic and electrophilic centers, making them highly reactive and versatile synthons for building diverse molecular architectures. researchgate.net This reactivity has been extensively exploited to create five- and six-membered heterocycles and polyaromatic scaffolds that are central to medicinal chemistry. rsc.org

Enaminones serve as pivotal intermediates in the synthesis of numerous heterocyclic systems with demonstrated pharmacological potential. For example, they can be readily converted into substituted pyrazoles and pyridines. nih.gov The reaction of N-arylpyrazole-containing enaminones with active methylene (B1212753) compounds like 2,4-pentanedione in the presence of ammonium (B1175870) acetate (B1210297) yields 6-(pyrazol-3-yl)-pyridine derivatives. nih.gov Moreover, treatment of these enaminones with nucleophiles such as hydrazine hydrate (B1144303) or hydroxylamine hydrochloride leads to the formation of bipyrazoles and pyrazolylisoxazoles, respectively. nih.gov

The versatility of enaminones extends to the synthesis of fused heterocyclic systems. They can react with various phenols under acidic conditions to produce coumarin (B35378) derivatives. orientjchem.org Similarly, reactions with active nitrile compounds can lead to the formation of substituted pyridones. orientjchem.org These transformations underscore the role of enaminones as flexible precursors for accessing a broad spectrum of bioactive scaffolds. The strategic functionalization of the enaminone core enables the introduction of diverse substituents, which further expands the scope of potential applications in drug discovery. researchgate.net

The table below details several transformations of enaminone precursors into different bioactive heterocyclic scaffolds.

| Enaminone Precursor | Reagent(s) | Resulting Bioactive Scaffold | Reference |

| N-Arylpyrazole-enaminone | 2,4-Pentanedione, NH₄OAc | Substituted Pyridine | nih.gov |

| N-Arylpyrazole-enaminone | Hydrazine Hydrate | Bipyrazole | nih.gov |

| N-Arylpyrazole-enaminone | Hydroxylamine Hydrochloride | Pyrazolylisoxazole | nih.gov |

| 3-(2-Oxo-2H-chromen-3-yl)enaminone | α-Naphthol, AcOH | Coumarin derivative | orientjchem.org |

| 3-(2-Oxo-2H-chromen-3-yl)enaminone | 2-Cyano-N-phenylacetamide, EtONa | Dihydropyridine-carbonitrile | orientjchem.org |

Theoretical and Computational Studies of E 4 Dimethylamino but 3 En 2 One and Enaminones

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in density functional theory (DFT), offer a powerful lens through which to examine the electronic properties and reactivity of enaminones.

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and reactivity of various organic molecules, including enaminones. These calculations provide valuable information about the distribution of electron density, molecular orbital energies, and the nature of chemical bonds within the molecule. For enaminones, DFT studies help in understanding the delocalization of electrons across the N-C=C-C=O conjugated system. This delocalization is a key factor governing their chemical behavior.

DFT calculations can also be used to predict the reactivity of molecules by analyzing parameters such as electrostatic potential maps and atomic charges. For instance, the calculated Mulliken charges and natural population analysis can reveal the most nucleophilic and electrophilic sites within the enaminone structure. The carbonyl carbon is typically found to be electrophilic, while the nitrogen atom and the β-carbon of the enone moiety exhibit nucleophilic character. This information is crucial for predicting how enaminones will interact with other reagents. Furthermore, DFT methods are utilized to explore the reaction mechanisms of enaminones, such as their role in cycloaddition reactions and as precursors in the synthesis of heterocyclic compounds. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and identify the most favorable reaction pathways.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energies and shapes of these frontier orbitals are critical in determining the course and feasibility of a chemical reaction. wikipedia.org

For (E)-4-(dimethylamino)but-3-en-2-one and related enaminones, the HOMO is typically a π-orbital delocalized over the N-C=C-C=O system, with significant contributions from the nitrogen lone pair and the C=C double bond. This high-energy HOMO makes enaminones effective nucleophiles. The LUMO, on the other hand, is generally a π*-antibonding orbital, primarily located on the carbonyl group and the α,β-unsaturated system, making these sites susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE) is an important indicator of a molecule's kinetic stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Computational studies allow for the precise calculation of these orbital energies and the visualization of their spatial distribution, providing a quantitative basis for predicting reactivity. For large molecular systems, the concept of frontier molecular orbitalets (FMOLs) has been developed to better localize the reactive regions. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Enaminone (Note: The following data is illustrative and based on typical values found in computational studies of similar enaminone systems. Actual values for this compound would require specific calculations.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 | π-orbital, delocalized over the N-C=C-C=O system |

| LUMO | -1.5 | π*-antibonding orbital, localized on the C=C-C=O moiety |

| HOMO-LUMO Gap | 4.7 | Indicates moderate reactivity |

Mechanistic Investigations through Computational Modeling

For instance, the participation of enaminones in cycloaddition reactions to form heterocyclic compounds can be meticulously studied. Computational models can help determine whether a reaction proceeds through a concerted or a stepwise mechanism. By locating the transition state structures and calculating their energies, the feasibility of different proposed mechanisms can be evaluated. These studies often reveal the intricate details of bond formation and breaking during the reaction.

Conformational Analysis and Isomerization (E/Z)

The presence of a carbon-carbon double bond in enaminones gives rise to the possibility of E/Z isomerism. The relative stability of these isomers and the energy barrier for their interconversion are important aspects of their chemistry. Computational methods are well-suited to investigate these conformational preferences.

For this compound, the 'E' configuration, where the dimethylamino group and the acetyl group are on opposite sides of the C=C double bond, is generally the more stable isomer due to reduced steric hindrance. Computational conformational analysis can quantify this energy difference by calculating the energies of both the E and Z isomers. These calculations often involve geometry optimization to find the lowest energy conformation for each isomer.

The process of E/Z isomerization can also be modeled computationally. This often involves mapping the potential energy surface along the rotational coordinate of the C=C double bond. Such studies can determine the energy barrier for isomerization, which can occur either through a thermal or a photochemical pathway. nih.govresearchgate.net In some cases, photosensitization experiments can be used to study the E to Z isomerization, with factors like temperature and solvent influencing the final composition of isomers. nih.gov

Table 2: Calculated Relative Energies of E and Z Isomers of a Model Enaminone (Note: This data is illustrative. Specific values depend on the exact molecule and computational method.)

| Isomer | Relative Energy (kcal/mol) | Dihedral Angle (N-C=C-C) |

| E Isomer | 0.0 (most stable) | ~180° |

| Z Isomer | +3.5 | ~0° |

| Transition State | +25.0 | ~90° |

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computed structures and electronic properties. nih.gov For this compound, DFT and time-dependent DFT (TD-DFT) methods can be used to predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. researchgate.net

The calculated vibrational frequencies can be used to assign the bands observed in experimental IR and Raman spectra. This is particularly useful for complex molecules where unambiguous assignment based on experimental data alone can be challenging.

Similarly, the chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The accuracy of these predictions is often high enough to aid in the structural elucidation of new compounds.

TD-DFT calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in its UV-Visible spectrum. researchgate.net For enaminones, these calculations can help to understand the nature of the electronic transitions, such as whether they are π → π* or n → π* transitions, and how they are affected by the molecular structure and solvent. nih.gov

Table 3: Predicted Spectroscopic Data for this compound (Note: These are representative predicted values. Experimental values may vary.)

| Spectroscopic Technique | Predicted Value | Corresponding Functional Group/Transition |

| IR Spectroscopy | ~1650 cm⁻¹ | C=O stretching vibration |

| IR Spectroscopy | ~1600 cm⁻¹ | C=C stretching vibration |

| ¹H NMR Spectroscopy | ~5.1 ppm | Vinylic proton (α to carbonyl) |

| ¹H NMR Spectroscopy | ~7.5 ppm | Vinylic proton (β to carbonyl) |

| ¹³C NMR Spectroscopy | ~195 ppm | Carbonyl carbon |

| UV-Vis Spectroscopy | ~300 nm | π → π* transition |

Spectroscopic Characterization of E 4 Dimethylamino but 3 En 2 One for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For (E)-4-(dimethylamino)but-3-en-2-one, a combination of 1D and 2D NMR techniques provides a complete assignment of its proton and carbon signals.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The electron-donating dimethylamino group and the electron-withdrawing acetyl group create a polarized π-system, which significantly influences the chemical shifts of the vinylic protons.

The expected signals are:

A singlet for the methyl protons of the acetyl group (C(1)H₃).

A singlet for the six equivalent protons of the dimethylamino group (N(CH₃)₂).

Two doublets for the vinylic protons at C(3) and C(4). The trans-configuration leads to a large coupling constant (typically 12-18 Hz) between these two protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(O)CH₃ | 2.0-2.3 | Singlet | 3H |

| =CH-C(O)- | 5.0-5.5 | Doublet | 1H |

| -N(CH₃)₂ | 2.8-3.1 | Singlet | 6H |

| =CH-N- | 7.4-7.8 | Doublet | 1H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry and functional groups, four distinct carbon signals are anticipated for this compound.

The expected signals are:

A signal for the carbonyl carbon (C=O) in the downfield region.

Two signals for the vinylic carbons (C=C).

A signal for the methyl carbon of the acetyl group.

A signal for the two equivalent methyl carbons of the dimethylamino group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O | 195-200 |

| =C H-C(O)- | 95-100 |

| -N(C H₃)₂ | 37-45 |

| =C H-N- | 150-155 |

| -C(O)C H₃ | 25-30 |

Note: Predicted values are based on typical chemical shifts for enaminones and related structures.

2D NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional NMR techniques are instrumental in confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the two vinylic protons at C(3) and C(4), confirming their three-bond coupling. No other correlations are expected due to the isolated nature of the proton spin systems.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. Expected correlations are:

The vinylic proton at C(3) with the C(3) carbon.

The vinylic proton at C(4) with the C(4) carbon.

The acetyl protons with the C(1) carbon.

The dimethylamino protons with the N-methyl carbons.

The acetyl protons (H-1) to the carbonyl carbon (C-2) and the adjacent vinylic carbon (C-3).

The vinylic proton at C(3) to the carbonyl carbon (C-2), the acetyl carbon (C-1), and the other vinylic carbon (C-4).

The vinylic proton at C(4) to the C(2) carbon and the N-methyl carbons.

The dimethylamino protons to the C(4) carbon.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the key functional groups are the ketone, the carbon-carbon double bond, and the carbon-nitrogen bond, all part of a conjugated system.

The delocalization of electrons in the enaminone system affects the bond strengths and, consequently, their vibrational frequencies. The C=O stretching frequency is expected to be lower than that of a typical saturated ketone due to conjugation.

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| C=O | Stretch | 1630-1650 |

| C=C | Stretch | 1550-1580 |

| C-N | Stretch | 1250-1350 |

| C-H (vinylic) | Stretch | 3000-3100 |

| C-H (aliphatic) | Stretch | 2850-3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural elucidation. The molecular weight of this compound (C₆H₁₁NO) is 113.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 113. The fragmentation pattern is dictated by the stability of the resulting fragments. Common fragmentation pathways for ketones and amines include α-cleavage.

Key expected fragments include:

Loss of a methyl radical (•CH₃) from the acetyl group to give a stable acylium ion at m/z 98.

Loss of the acetyl group (•COCH₃) to give a fragment at m/z 70.

Cleavage of the dimethylamino group.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 113 | [M]⁺ |

| 98 | [M - CH₃]⁺ |

| 70 | [M - COCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

X-ray Crystallography for Solid-State Structure Determination (if available for derivatives/complexes)

For instance, the crystal structure of the related compound (E)-3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one has been determined. youtube.com In this derivative, the enone system (C=C-C=O) is essentially planar, which is expected due to the stabilizing effect of π-conjugation. The double bond within the enone moiety adopts a trans (E) configuration. youtube.com It is highly probable that this compound would adopt a similar planar conformation in the solid state to maximize electronic delocalization across the conjugated system. This planarity is a key feature of its structure.

Catalytic Aspects of Enaminones and Their Metal Complexes

Enaminones as Ligands in Transition Metal Chemistry

(E)-4-(dimethylamino)but-3-en-2-one, as a representative β-enaminone, possesses both a nitrogen and an oxygen atom which can act as donor sites, allowing it to form stable complexes with various transition metals. This chelating ability is central to its role in catalysis.